molecular formula C9H7F4NO2 B13702932 Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B13702932
M. Wt: 237.15 g/mol
InChI Key: DPWXAZXVYWXYAW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F4NO2. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate, followed by reduction to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-fluoro-3-(trifluoromethyl)benzoate
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-Amino-4-fluorobenzotrifluoride

Comparison: Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3

InChI Key

DPWXAZXVYWXYAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)N

Origin of Product

United States

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